2-Amino-3-phenylpropyl-4-methylbenzenesulfonate
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Overview
Description
2-Amino-3-phenylpropyl-4-methylbenzenesulfonate is an organic compound with a complex structure that includes an amino group, a phenylpropyl group, and a methylbenzenesulfonate group. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropyl-4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropylamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylpropyl-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-phenylpropyl-4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylpropyl-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylpropyl group can interact with hydrophobic regions of proteins or enzymes. The sulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropyl 4-methylbenzenesulfonate: Similar structure but lacks the amino group.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: Contains an oxoethyl group instead of a phenylpropyl group
Uniqueness
2-Amino-3-phenylpropyl-4-methylbenzenesulfonate is unique due to the presence of both an amino group and a phenylpropyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(2-amino-3-phenylpropyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(18,19)20-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGBQSHYSCQLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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